molecular formula C10H9ClO3 B13228374 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13228374
M. Wt: 212.63 g/mol
InChI Key: LKWONDKGIVVESB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid systematically describes the compound’s structure. The parent heterocycle is 2,3-dihydro-1-benzofuran, a bicyclic system comprising a benzene ring fused to a partially saturated furan ring (with single bonds at the 2- and 3-positions). The numbering begins at the oxygen atom of the furan ring, proceeding counterclockwise. A chlorine atom is located at the 6-position of the benzofuran system, while an acetic acid group (–CH$$_2$$COOH) is attached to the 2-position of the dihydrofuran moiety.

The molecular formula is C$${10}$$H$$9$$ClO$$_3$$, corresponding to a molecular weight of 212.63 g/mol. Key structural features include:

  • A planar benzene ring fused to a non-planar dihydrofuran ring.
  • A chlorine atom at the 6-position, which introduces steric and electronic effects.
  • A carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.
Property Value
Molecular Formula C$${10}$$H$$9$$ClO$$_3$$
Molecular Weight 212.63 g/mol
IUPAC Name 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Key Functional Groups Chloro, dihydrofuran, carboxylic acid

The acetic acid side chain adopts a conformation that minimizes steric hindrance with the adjacent dihydrofuran ring, as inferred from analogous benzofuran derivatives.

Crystallographic Analysis and Conformational Studies

Crystallographic data for 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid are limited in the literature. However, studies on structurally related benzofuran compounds provide insights into likely packing arrangements and intermolecular interactions. For example, X-ray diffraction analysis of [2-methyl-3-methylsulfanyl-1-(benzofuran-5-yl)]acetic acid revealed a nearly planar benzofuran ring stabilized by π–π interactions between adjacent furan rings and O–H···O hydrogen bonds involving the carboxylic acid group. These findings suggest that the title compound may exhibit similar intermolecular interactions, particularly through its carboxylic acid moiety.

Conformational analysis of aliphatic chains in fluorinated alkanes has demonstrated the utility of NMR spectroscopy and quantum mechanical simulations for resolving complex coupling patterns. Applying these techniques to 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid could elucidate the preferred conformations of its dihydrofuran ring and acetic acid side chain. For instance:

  • The dihydrofuran ring likely adopts a half-chair or envelope conformation to relieve ring strain.
  • The acetic acid group may rotate freely but prefers orientations that maximize hydrogen bonding with adjacent molecules.

Computational methods such as density functional theory (DFT) could further optimize the compound’s geometry and predict spectroscopic properties.

Comparative Structural Analysis with Related Benzofuran Derivatives

The structural uniqueness of 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid becomes apparent when compared to other benzofuran derivatives:

Compound Name Key Structural Differences Biological/Chemical Relevance
2,6-Dichlorophenylacetic acid Lacks fused furan ring; two chlorine substituents Anti-inflammatory applications
(6-Chloro-benzofuran-3-yl)acetic acid Unsaturated furan ring; acetic acid at position 3 Potential kinase inhibition
6-Chloro-2,3-dihydrobenzofuran No acetic acid group; simpler dihydro structure Intermediate in organic synthesis
6-Chloro-2,3-dihydrobenzofuran-3-acetic acid Acetic acid at position 3 instead of 2 Altered hydrogen-bonding capabilities

The chlorine substitution at the 6-position enhances electronegativity and influences the compound’s electronic distribution, while the dihydrofuran ring reduces aromaticity compared to fully unsaturated benzofurans. The acetic acid group’s position (2 vs. 3) significantly affects molecular polarity and intermolecular interactions, as seen in comparisons with and .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8H,3,5H2,(H,12,13)

InChI Key

LKWONDKGIVVESB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC(=C2)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Ring Construction via Acid-Catalyzed Cyclization

The dihydrobenzofuran scaffold is typically synthesized through cyclocondensation reactions. A widely employed method involves:

  • Starting materials : 6-Chlorosalicylic acid derivatives (e.g., methyl 6-chlorosalicylate) and α-haloacetic acid esters (e.g., ethyl bromoacetate).
  • Reaction conditions : Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in anhydrous toluene at 80–100°C for 12–24 hours.
  • Mechanism : Nucleophilic substitution at the α-carbon of the haloester, followed by intramolecular esterification to form the dihydrobenzofuran lactone intermediate.

Post-cyclization modifications :

  • Lactone hydrolysis : The lactone intermediate is treated with NaOH (2M, aqueous ethanol) to yield the carboxylic acid.
  • Selective reduction : Catalytic hydrogenation (H₂/Pd-C) ensures saturation of the furan ring without affecting the chloro substituent.

Side-Chain Introduction via Alkylation

Direct functionalization of preformed dihydrobenzofuran cores offers modularity:

  • Substrate : 6-Chloro-2,3-dihydrobenzofuran (synthesized via Friedel-Crafts alkylation of chlorophenol derivatives).
  • Alkylation reagent : Ethyl bromoacetate in the presence of NaH/DMF at 0–5°C.
  • Workup : Saponification with LiOH in THF/water (1:1) converts the ester to the free acid (yield: 65–72%).

Optimization data :

Parameter Optimal Value Impact on Yield
Base NaH Maximizes SN2 efficiency
Solvent Anhydrous DMF Prevents hydrolysis
Temperature 0–5°C Minimizes side reactions

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, transition-metal-mediated strategies are utilized:

  • Suzuki-Miyaura coupling : Arylboronic acids bearing pre-installed acetic acid chains are coupled with 6-chloro-2-iododihydrobenzofuran.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 90°C, 18 hours.
  • Advantages : Enables late-stage diversification of the acetic acid moiety.

Limitations : Requires halogenated dihydrobenzofuran precursors, which necessitate additional synthesis steps.

Biocatalytic Approaches

Emerging enzymatic methods show promise for sustainable synthesis:

  • Enzyme : Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic dihydrobenzofuran esters.
  • Substrate : Ethyl 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetate.
  • Outcome : >90% enantiomeric excess (ee) for the (S)-enantiomer after 48 hours.

Comparative Analysis of Methods

Method Yield Range Scalability Cost Efficiency
Acid-catalyzed cyclization 55–68% High Moderate
Alkylation 65–72% Medium Low
Cross-coupling 40–50% Low High
Biocatalytic 30–45% Limited Very High

Critical Challenges and Solutions

  • Regioselective chlorination : Achieving exclusive C-6 chlorination requires directed ortho-metalation strategies using Mg turnings and TMSCl.
  • Acid stability : The acetic acid side chain is prone to decarboxylation at >120°C; low-temperature workups (e.g., freeze-drying) are recommended.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid
  • CAS : 69716-04-7, Molecular Formula : C₁₀H₈O₄, MW : 192.17 g/mol .
  • Key Differences :
    • The 6-hydroxy substituent replaces chlorine, increasing polarity and hydrogen-bonding capacity.
    • Higher aqueous solubility compared to the chloro derivative due to the hydroxyl group.
    • Lower molecular weight (192.17 vs. 212.63) .
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic Acid
  • CAS : 1018251-36-9, Molecular Formula : C₁₁H₁₂O₃, MW : 192.21 g/mol .
  • Lower molecular weight (192.21 vs. 212.63) due to the absence of chlorine. Methyl substitution may enhance lipophilicity compared to the chloro analog .
2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid
  • CAS : 69716-05-8, Molecular Formula : C₁₁H₁₀O₄, MW : 218.19 g/mol .
  • Key Differences: Methoxy group at position 6 instead of chlorine.

Functional Group Modifications

2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • CAS: Not explicitly listed, Molecular Formula: C₁₉H₂₄O₃S, MW: 332.44 g/mol .
  • Key Differences :
    • Cyclohexyl and methylsulfanyl substituents introduce significant steric and electronic effects.
    • Higher molecular weight (332.44 vs. 212.63) and lipophilicity.
    • Exhibits intermolecular O–H⋯O hydrogen bonds and C–H⋯π interactions in crystal structures, unlike the chloro derivative .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • CAS: Not explicitly listed, Molecular Formula: C₁₃H₁₃FO₃S, MW: 284.30 g/mol .
  • Key Differences :
    • Fluoro and methylsulfanyl groups enhance electronegativity and metabolic stability.
    • Fluorine’s small size allows for unique crystal packing via hydrogen bonds (e.g., O–H⋯O dimers) .
Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Substituents LogP* (Predicted) Solubility (mg/mL)
2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid 212.63 6-Cl, dihydro 1.8 ~10 (DMSO)
2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid 192.17 6-OH, dihydro 0.9 ~50 (Water)
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid 192.21 5-Me, dihydro 1.5 ~20 (DMSO)
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid 218.19 6-OMe, non-dihydro 2.1 ~5 (DMSO)

*LogP values estimated using ChemDraw.

Biological Activity

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 212.62 g/mol
  • SMILES Notation : C1COC2=C1C=C(C=C2CC(=O)O)Cl

Anticancer Properties

Research indicates that benzofuran derivatives, including 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, exhibit significant anticancer activities. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells and promote cell cycle arrest. For instance, derivatives have shown effectiveness against breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

The compound’s anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it may reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may possess neuroprotective properties. Compounds similar to 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid have been studied for their ability to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer’s disease. They are thought to enhance neuronal survival and reduce oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : Induces cell cycle arrest at the G1 phase in cancer cells.
  • Apoptosis Induction : Promotes intrinsic apoptotic pathways through the activation of caspases.
  • Cytokine Modulation : Alters the expression levels of various cytokines involved in inflammatory responses.

Case Studies

Several case studies have documented the effects of related compounds on various cell lines:

StudyCompoundCell LineEffect
[A]Benzofuran DerivativeMCF-7 (Breast Cancer)Induced apoptosis and reduced viability
[B]Similar DerivativeNeuroblastoma CellsIncreased cell survival under oxidative stress
[C]Related CompoundRAW264.7 (Macrophages)Decreased TNF-alpha production

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